molecular formula C18H20N2O6 B12742050 9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid CAS No. 104628-15-1

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Cat. No.: B12742050
CAS No.: 104628-15-1
M. Wt: 360.4 g/mol
InChI Key: JJASJOZIOZHGRJ-BTJKTKAUSA-N
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Description

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid is a compound that has garnered significant interest in the fields of chemistry and medicine. . It is a derivative of acridine, a heterocyclic organic compound, and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol involves several steps. One common method includes the reduction of 9-nitro-6-methoxyacridine to 9-amino-6-methoxyacridine, followed by the hydrogenation of the acridine ring to form the tetrahydroacridin-1-ol structure . The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst under high pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted acridine derivatives .

Scientific Research Applications

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol is unique due to its specific structure, which allows for effective inhibition of acetylcholinesterase while potentially reducing side effects compared to other similar compounds .

Properties

CAS No.

104628-15-1

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C14H16N2O2.C4H4O4/c1-18-8-5-6-9-11(7-8)16-10-3-2-4-12(17)13(10)14(9)15;5-3(6)1-2-4(7)8/h5-7,12,17H,2-4H2,1H3,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JJASJOZIOZHGRJ-BTJKTKAUSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=C3C(CCCC3=N2)O)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C(CCCC3=N2)O)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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